

3-Nitrophenyl disulfide chemical properties and structure

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Compound of Interest

Compound Name: 3-Nitrophenyl disulfide

Cat. No.: B1679007

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An In-depth Technical Guide to **3-Nitrophenyl Disulfide**: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the core chemical properties, structure, experimental protocols, and biological activities of **3-Nitrophenyl disulfide** (also known as bis(3-nitrophenyl) disulfide). The information is tailored for researchers, scientists, and drug development professionals, with a focus on delivering precise, data-driven insights.

Chemical Identity and Properties

3-Nitrophenyl disulfide is an organic chemical compound notable for its disulfide linkage and two nitrophenyl groups.^[1] It serves as a valuable reagent and a subject of study in medicinal chemistry due to its biological activities.^{[1][2][3]}

Physicochemical Properties

The key physicochemical properties of **3-Nitrophenyl disulfide** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	References
CAS Number	537-91-7	[2] [4] [5]
Molecular Formula	C ₁₂ H ₈ N ₂ O ₄ S ₂	[4] [5] [6]
Molecular Weight	308.33 g/mol	[2] [4] [5]
Melting Point	78-80 °C (lit.)	[2] [3] [5]
Boiling Point	443.6 ± 30.0 °C (Predicted)	[2] [3] [5]
Density	1.5285 g/cm ³ (rough estimate)	[3] [5]
Appearance	Light yellow to brown crystalline powder	[3] [5]
Solubility	Soluble in Tetrahydrofuran (THF)	[2] [3] [5]
Sensitive	Stench	[2] [3] [5]

Chemical Structure

3-Nitrophenyl disulfide is a symmetrical molecule featuring two 3-nitrophenyl groups linked by a disulfide bond (-S-S-).

- Alternate Names: Bis(3-nitrophenyl) Disulfide, 3,3'-Dinitrodiphenyl disulfide, Nitrophenide[\[2\]](#)
[\[4\]](#)
- SMILES: O=N(=O)c1cccc(SSc2cccc(c2)N(=O)=O)[\[2\]](#)[\[3\]](#)[\[6\]](#)
- InChIKey: ODOFDWDUSSFUMN-UHFFFAOYSA-N[\[2\]](#)[\[3\]](#)[\[6\]](#)

While a specific crystal structure for the 3-nitro isomer is not readily available, analysis of the related compound a-Bis(p-nitrophenyl) disulfide reveals key characteristics of the disulfide linkage that are likely similar. In the para-isomer, the S-S bond distance is approximately 2.019 Å, and the dihedral angle around the S-S bond is about 72°. [\[7\]](#) This non-planar conformation is a common feature of diaryl disulfides.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-Nitrophenyl disulfide**. The following table summarizes the available spectral data types. Detailed spectra are typically accessible through comprehensive chemical databases.

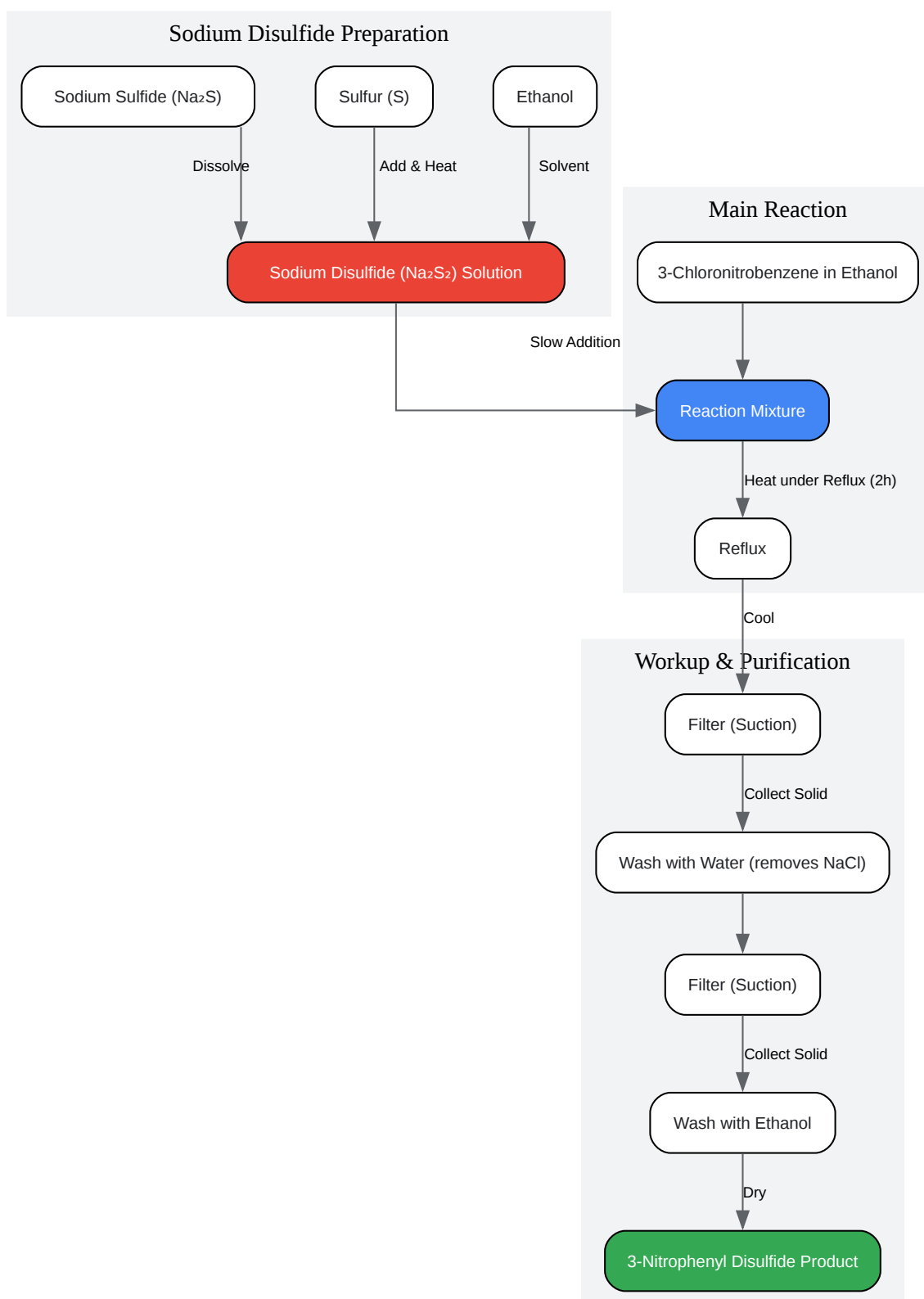
Spectroscopy Type	Availability / Reference
^1H NMR	Data available in spectral databases. [8]
^{13}C NMR	Data available in spectral databases like ChemicalBook. [9]
Mass Spectrometry (MS)	Data available in spectral databases like SpectraBase. [10]
Infrared (IR)	Data available in spectral databases. [8]
Raman	Data available in spectral databases. [9]

Experimental Protocols

This section details representative methodologies for the synthesis, purification, and analysis of **3-Nitrophenyl disulfide**.

Synthesis Workflow

A common method for synthesizing symmetrical diaryl disulfides involves the reaction of a corresponding aryl halide with a disulfide source. The following workflow illustrates a typical synthesis adapted from the procedure for the ortho-isomer.[\[11\]](#)



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Caption: Synthesis workflow for **3-Nitrophenyl disulfide**.

Detailed Synthesis Protocol

- Preparation of Sodium Disulfide: In a round-bottomed flask equipped with a reflux condenser, dissolve sodium sulfide (1.5 moles) in 95% ethanol by heating. Once dissolved, add finely ground sulfur (1.5 atoms) and continue heating until the sulfur dissolves, forming a brownish-red solution of sodium disulfide.[\[11\]](#)
- Reaction: In a separate, larger flask, prepare a solution of 3-chloronitrobenzene (2 moles) in 95% ethanol.[\[11\]](#)
- Slowly add the sodium disulfide solution to the 3-chloronitrobenzene solution through the reflux condenser. The reaction can be vigorous initially.[\[11\]](#)
- Once the addition is complete, heat the mixture under reflux for approximately two hours.[\[11\]](#)
- Workup and Purification: After cooling, filter the mixture by suction to collect the solid precipitate, which contains the product and sodium chloride.[\[11\]](#)
- Suspend the solid in water and stir thoroughly to dissolve the sodium chloride, then filter again.[\[11\]](#)
- Wash the collected crystalline residue with a small amount of cold ethanol to remove any unreacted starting material.[\[11\]](#)
- Dry the final product, **3-Nitrophenyl disulfide**.

Analytical Methods

- Purity Assessment: The purity of the synthesized compound can be reliably determined using High-Performance Liquid Chromatography (HPLC). Commercial suppliers often specify purity greater than 98.0% by this method.[\[12\]](#)
- Structural Confirmation: The identity of the product should be confirmed using spectroscopic methods such as NMR, IR, and Mass Spectrometry, comparing the obtained spectra with reference data.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Biological Activity and Applications

3-Nitrophenyl disulfide has attracted interest in drug development due to its notable antiparasitic and antibacterial properties.

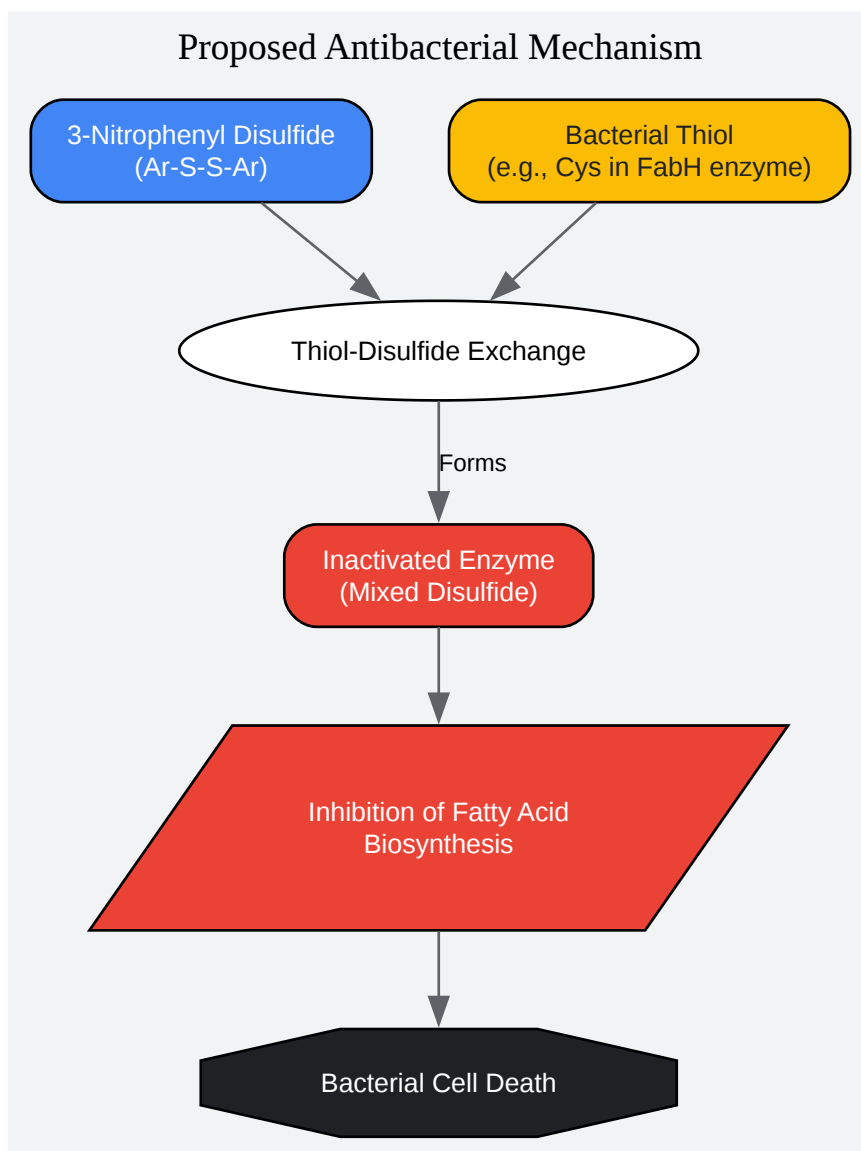
Antiparasitic Activity

3-Nitrophenyl disulfide is an inhibitor of mannitol-1-phosphate dehydrogenase (M1PDH), an enzyme crucial for the mannitol cycle in the parasite *Eimeria tenella*.^{[2][3]} It exhibits an IC₅₀ value of 3 μM, highlighting its potential as an antiparasitic agent.^{[2][3]}

Antibacterial Activity

Studies have demonstrated that nitrophenyl disulfides, including the meta-isomer, possess activity against Gram-positive bacteria such as *Staphylococcus aureus* (including MRSA) and *Bacillus anthracis*.^{[13][14]} The disulfide linkage has been confirmed as essential for this bioactivity.^[13]

The proposed mechanism of action involves the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.^[14] The electron-deficient nature of the sulfur atoms in nitrophenyl disulfides makes the S-S bond susceptible to nucleophilic attack by thiol groups, such as the cysteine residue in the active site of FabH or endogenous thiols like glutathione.^{[13][14]} This reaction disrupts enzyme function and cellular homeostasis, leading to bacterial cell death.



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Caption: Proposed mechanism of antibacterial action.

Safety and Handling

3-Nitrophenyl disulfide requires careful handling due to its potential hazards.

Hazard Information	Precautionary Measures
Hazard Codes: N (Dangerous for the environment)[2][5]	Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[15][16]
Risk Statements: R50/53: Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[2][5]	Personal Protective Equipment (PPE): Wear compatible chemical-resistant gloves, safety goggles, and a lab coat.[15][17]
Hazard Note: Harmful, Stench[2][3]	Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[17]
First Aid: In case of contact, immediately wash skin with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, wash out mouth with water. Seek medical attention in all cases of exposure.[15]	Disposal: Dispose of contents/container to an approved waste disposal plant. Prevent release to the environment.[17]

This guide consolidates the essential technical information on **3-Nitrophenyl disulfide**, providing a foundation for its safe handling, application in research, and exploration in drug development.

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